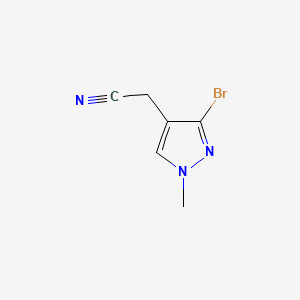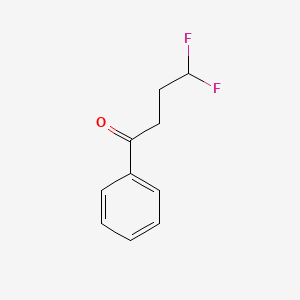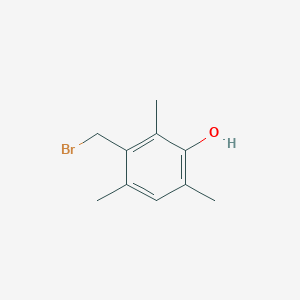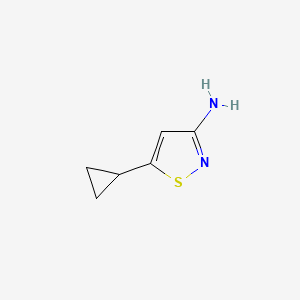
3-Amino-2-pentanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopentan-2-one hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of 3-aminopentan-2-one, where the amine group is protonated and paired with a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminopentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 3-aminopentan-2-one in the presence of a palladium catalyst (Pd/C) under a hydrogen atmosphere . The reaction conditions typically include a temperature range of 25-30°C and a pressure of 1-2 atm. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-aminopentan-2-one hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent quality control measures is essential to obtain a product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopentan-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopentan-2-one or pentanoic acid.
Reduction: Formation of 3-aminopentan-2-ol.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Aminopentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-aminopentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopentan-2-one hydrochloride: Similar in structure but differs in the position of the amine group.
3-Aminopentane: Lacks the ketone group and is primarily used for producing soluble imides and imines.
Uniqueness
3-Aminopentan-2-one hydrochloride is unique due to its combination of an amine and ketone group, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
40874-33-7 |
|---|---|
Fórmula molecular |
C5H12ClNO |
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
3-aminopentan-2-one;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H |
Clave InChI |
ZMKDFVJAFLCCQK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B13463293.png)
![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)


![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)

![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)



![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)
